4-chloro-N-ethyl-2-iodoaniline
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Overview
Description
4-chloro-N-ethyl-2-iodoaniline is an organic compound with the molecular formula C8H9ClIN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine, iodine, and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-ethyl-2-iodoaniline typically involves the iodination of 4-chloroaniline followed by N-ethylation. One common method is as follows:
Iodination: 4-chloroaniline is treated with iodine and potassium iodide in the presence of sodium hydrogen carbonate in an aqueous medium.
N-ethylation: The resulting 4-chloro-2-iodoaniline is then subjected to N-ethylation using ethyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-ethyl-2-iodoaniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiourea.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used under inert atmosphere conditions.
Major Products
Substitution: Products include azides, nitriles, and thioureas.
Oxidation: Products include quinones.
Reduction: Products include primary and secondary amines.
Coupling: Products include biaryl compounds.
Scientific Research Applications
4-chloro-N-ethyl-2-iodoaniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of bioactive compounds that can be used in biological studies.
Medicine: The compound is investigated for its potential pharmacological properties and as an intermediate in the synthesis of pharmaceutical agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-chloro-N-ethyl-2-iodoaniline involves its interaction with various molecular targets. The presence of halogen atoms (chlorine and iodine) and the ethyl group on the aniline ring can influence its reactivity and binding affinity to different enzymes and receptors. The compound can act as an electrophile in substitution reactions and as a nucleophile in coupling reactions, thereby participating in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-chloroaniline: Similar structure but lacks the iodine and ethyl group.
2-iodoaniline: Similar structure but lacks the chlorine and ethyl group.
4-chloro-2-iodoaniline: Similar structure but lacks the ethyl group .
Uniqueness
4-chloro-N-ethyl-2-iodoaniline is unique due to the presence of both chlorine and iodine atoms along with an ethyl group on the aniline ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies .
Properties
CAS No. |
1696563-47-9 |
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Molecular Formula |
C8H9ClIN |
Molecular Weight |
281.52 g/mol |
IUPAC Name |
4-chloro-N-ethyl-2-iodoaniline |
InChI |
InChI=1S/C8H9ClIN/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5,11H,2H2,1H3 |
InChI Key |
SGWVHDOVUHPNEK-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=C(C=C1)Cl)I |
Purity |
95 |
Origin of Product |
United States |
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